2-Butoxy-N-cyclohexylacetamide is a chemical compound with the molecular formula and a molecular weight of 213.32 g/mol. It is classified as an acetamide, specifically a butoxy-substituted cyclohexyl derivative, which is notable for its potential applications in various fields including organic synthesis and medicinal chemistry. The compound is recognized for its structural features that may influence its biological activity and interactions with other molecules.
The compound is listed under the Chemical Abstracts Service (CAS) number 7508-37-4 and can be sourced from chemical suppliers such as BenchChem, where it is available for purchase. It falls under the category of organic compounds, specifically classified as an acetamide due to the presence of the acetamide functional group.
The synthesis of 2-butoxy-N-cyclohexylacetamide typically involves the reaction of cyclohexylamine with butyl acetate. This process is facilitated by a catalyst, allowing for nucleophilic substitution where the amine group of cyclohexylamine attacks the carbonyl carbon of butyl acetate to form the desired product.
In industrial settings, continuous flow reactors are often employed to scale up production. These reactors provide precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are critical for achieving high yields and purity of the final product.
The molecular structure of 2-butoxy-N-cyclohexylacetamide can be represented using various structural formulas:
InChI=1S/C12H23NO2/c1-2-3-9-15-10-12(14)13-11-7-5-4-6-8-11/h11H,2-10H2,1H3,(H,13,14)QSANILXNFGLBND-UHFFFAOYSA-NCCCCOCC(=O)NC1CCCCC1These representations highlight the compound's functional groups and connectivity.
The structural analysis reveals that 2-butoxy-N-cyclohexylacetamide contains a butoxy group attached to a cyclohexylacetamide backbone, influencing its physical and chemical properties.
2-butoxy-N-cyclohexylacetamide can undergo several types of chemical reactions:
The reactions typically involve reagents such as:
These reactions allow for diverse modifications of the compound's structure.
The physical properties of 2-butoxy-N-cyclohexylacetamide include:
Relevant chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.32 g/mol |
| CAS Number | 7508-37-4 |
These properties are essential for understanding the reactivity and stability of the compound in various environments.
2-butoxy-N-cyclohexylacetamide has several scientific applications:
This compound's versatility highlights its importance in both research and industrial applications.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: